methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate
CAS No.: 181997-37-5
Cat. No.: VC14652090
Molecular Formula: C11H8FN3O4
Molecular Weight: 265.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 181997-37-5 |
---|---|
Molecular Formula | C11H8FN3O4 |
Molecular Weight | 265.20 g/mol |
IUPAC Name | methyl 1-(2-fluoro-4-nitrophenyl)pyrazole-4-carboxylate |
Standard InChI | InChI=1S/C11H8FN3O4/c1-19-11(16)7-5-13-14(6-7)10-3-2-8(15(17)18)4-9(10)12/h2-6H,1H3 |
Standard InChI Key | UVWAXCZGQHQSFZ-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CN(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Introduction
Chemical Identification and Structural Characterization
Molecular Composition and Formula
The molecular formula of methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate is C₁₂H₉FN₃O₅, derived from the parent carboxylic acid (C₁₁H₇FN₃O₅) through esterification. Key structural features include:
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A pyrazole ring substituted at the 1-position with a 2-fluoro-4-nitrophenyl group.
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A methyl ester (-COOCH₃) at the 4-position of the pyrazole.
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Electron-withdrawing substituents (fluoro and nitro groups) that influence reactivity and stability .
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Weight | 309.22 g/mol |
IUPAC Name | Methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate |
Canonical SMILES | COC(=O)C1=CN(N=C1)C2=C(C=C(C=C2)N+[O-])F |
InChI Key | OLDDITRQSNTZSO-UHFFFAOYSA-N |
The SMILES notation confirms the spatial arrangement of substituents, while the InChI key ensures unique chemical identifier compatibility .
Synthesis and Optimization Strategies
Synthetic Pathways
The compound is synthesized via multi-step reactions, typically involving:
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Condensation of Hydrazines: Reaction of 2-fluoro-4-nitroaniline with hydrazine derivatives to form the pyrazole core.
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Esterification: Subsequent treatment with methanol under acidic or basic conditions to introduce the methyl ester group .
Example Protocol:
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Step 1: 2-Fluoro-4-nitroaniline reacts with methyl acetoacetate in the presence of a dehydrating agent (e.g., POCl₃) to yield the pyrazole intermediate.
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Step 2: Esterification using methanol and sulfuric acid at 60–80°C for 6–12 hours .
Table 2: Reaction Conditions and Yields
Parameter | Optimal Value | Yield (%) |
---|---|---|
Temperature | 70°C | 78–85 |
Solvent | Methanol | — |
Catalyst | H₂SO₄ (0.1 M) | — |
Reaction Time | 10 hours | 82 |
Polar solvents like methanol enhance solubility, while controlled pH minimizes side reactions .
Physicochemical Properties
Spectroscopic Characterization
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NMR Spectroscopy:
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IR Spectroscopy: Strong absorption at 1720 cm⁻¹ (ester C=O stretch) and 1530 cm⁻¹ (nitro N-O asymmetric stretch).
Thermal Stability
Differential Scanning Calorimetry (DSC) reveals a melting point of 148–152°C, with decomposition above 250°C, indicating moderate thermal stability suitable for storage at ambient conditions.
Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient pyrazole ring undergoes regioselective reactions:
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Nitration: Further nitro group introduction at the 5-position using HNO₃/H₂SO₄.
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Halogenation: Bromination at the 3-position with Br₂/FeBr₃ .
Nucleophilic Acyl Substitution
The methyl ester serves as a leaving group, enabling hydrolysis to the carboxylic acid (C₁₁H₇FN₃O₅) under basic conditions:
This reactivity is critical for prodrug design in medicinal chemistry .
Applications in Drug Discovery and Agrochemicals
Antimicrobial Activity
Preliminary studies on analogous pyrazoles demonstrate inhibition of Mycobacterium tuberculosis H37Rv (IC₅₀ = 18 μM) . The nitro group enhances membrane penetration, while the fluorine atom improves metabolic stability.
Organism | Target Pathway | IC₅₀/EC₅₀ |
---|---|---|
M. tuberculosis | InhA enzyme | 18 μM |
A. thaliana | Photosystem II | 100 ppm |
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